Lenvatinib-d4 is synthesized from Lenvatinib, which has a chemical formula of and a molecular weight of 426.85 g/mol. It falls under the category of small molecule drugs and is classified as a receptor tyrosine kinase inhibitor. The primary targets include vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor beta (PDGFRβ) .
The synthesis of Lenvatinib-d4 involves several steps that modify the parent compound, Lenvatinib. The process typically begins with 4-cyano-3-hydroxyaniline, which undergoes methylation using dimethyl carbonate. Following this, various reactions including oximation, cyclization, and hydrolysis are performed to construct the core structure of Lenvatinib.
The specific synthetic route for Lenvatinib includes:
The detailed synthetic pathway can be found in patents and literature related to Lenvatinib synthesis .
Lenvatinib-d4 retains the same molecular structure as Lenvatinib but incorporates deuterium atoms at specific positions to allow for differentiation during analytical assessments. The structural formula can be expressed as:
This modification enhances its stability and detection in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Lenvatinib-d4 participates in similar chemical reactions as its non-deuterated counterpart. These reactions include:
These reactions are critical for understanding the pharmacokinetics and metabolism of Lenvatinib-d4 in biological systems .
Lenvatinib-d4 functions by inhibiting multiple receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis. The primary mechanism involves:
The inhibition of these pathways results in reduced tumor growth and metastasis .
Lenvatinib-d4 exhibits similar physical properties to Lenvatinib, characterized by:
The compound should be stored at -20°C for optimal stability .
Lenvatinib-d4 has significant applications in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its isotopic labeling allows researchers to:
Additionally, it can be utilized in preclinical studies to evaluate new formulations or delivery systems for cancer therapies .
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1